Furylacryloylalanylarginine
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Description
Scientific Research Applications
Assay Development for Carboxypeptidase N1
- Application: An improved spectrophotometric assay for human plasma carboxypeptidase N1 utilizes furylacryloylalanylarginine. This method leverages the chromophoric properties of furylacryloylalanylarginine for kinetic parameter determination (Plummer & Kimmel, 1980).
Mapping Angiotensin-Converting Enzyme (ACE) Active Site
- Application: Furylacryloylalanylarginine contributes to the study of angiotensin-converting enzyme (ACE) through transferred NOE spectroscopy. This approach helps in determining the binding specificity and interactions of furylacryloyl derivatives with ACE (Mayer & Meyer, 2000).
Investigating Alpha-Chymotrypsin Catalysis
- Application: The hydrolysis of furylacryloylalanylarginine derivatives by alpha-chymotrypsin highlights its role in studying enzyme kinetics and catalysis. Such studies offer insights into acylenzyme intermediate formation and substrate specificity (Yu & Viswanatha, 1969).
Understanding Molecular Interactions in Food Chemistry
- Application: Furylacryloylalanylarginine derivatives have been explored in the context of food chemistry, particularly in identifying taste-active compounds and understanding the Maillard reaction. This research helps in characterizing key compounds influencing taste in food products (Frank, Ottinger, & Hofmann, 2001).
Studying Enzyme Activation by Salts
- Application: Furylacryloylalanylarginine aids in the research of enzyme activation, especially in the study of thermolysin's activity influenced by salts. This knowledge contributes to a deeper understanding of enzymatic reactions and their modulation (Inouye, Lee, & Tonomura, 1996).
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXOYCJJRUPKZ-RIVSHMCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furylacryloylalanylarginine | |
CAS RN |
76079-06-6 |
Source
|
Record name | Furylacryloylalanylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.